Product packaging for 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol(Cat. No.:CAS No. 13066-52-9)

5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol

Cat. No.: B14712774
CAS No.: 13066-52-9
M. Wt: 154.25 g/mol
InChI Key: BZGOFTKKVGRZBT-UHFFFAOYSA-N
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Description

5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol, with the CAS Number 498-16-8 and molecular formula C10H18O, is more commonly known in research circles as (R)-(-)-Lavandulol . This acyclic monoterpenoid alcohol is recognized for its herbal odor and is a subject of interest primarily in the flavor and fragrance industries . Researchers value this compound for its role as a natural product isolate and a key building block in organic synthesis. It occurs naturally in various plants, including sweet false chamomile, and is studied for its applications in creating aromatic profiles . Available as a colorless to pale yellow liquid, it has a boiling point of 229-230 °C and a flash point of 88.3 °C (191 °F) . Safety data indicates an oral LD50 of greater than 5,000 mg/kg in mice and a dermal LD50 of greater than 5,000 mg/kg in guinea pigs . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B14712774 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol CAS No. 13066-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13066-52-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-methyl-2-prop-1-en-2-ylhex-5-en-1-ol

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h10-11H,1,3,5-7H2,2,4H3

InChI Key

BZGOFTKKVGRZBT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(CO)C(=C)C

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 2 Prop 1 En 2 Yl Hex 5 En 1 Ol

Total Synthesis Approaches to the Chemical Compound

The total synthesis of lavandulol (B192245) has been approached through various methodologies, each offering distinct advantages in terms of stereocontrol and efficiency. These approaches often focus on the construction of the chiral center and the characteristic branched structure of the molecule. An efficient total synthesis of both (–)‐(R)- and (+)‐(S)-lavandulol has been achieved through methods such as proline-catalyzed asymmetric α-aminooxylation and semanticscholar.orgsemanticscholar.org Claisen rearrangement. semanticscholar.org Another strategy involves the asymmetric protonation of photodienols derived from the irradiation of prochiral α,β-unsaturated esters to achieve the total synthesis of (R)-(-)-lavandulol. acs.org

Chiral Pool-Based Synthesis Strategies

Chiral pool synthesis is a prominent strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govwikipedia.org This approach leverages the existing stereochemistry of the starting material to introduce chirality into the target molecule, thereby simplifying the synthetic process. For the synthesis of lavandulol and its derivatives, monoterpenoids from the chiral pool, such as citronellol, linalool (B1675412), and limonene (B3431351), have been employed as valuable starting points. researchgate.net

One such strategy features a chiral-pool approach to an allyl alcohol intermediate, followed by an orthoester Johnson-Claisen rearrangement as a key step to construct the lavandulol framework. researchgate.net The use of these naturally abundant terpenes provides a cost-effective and stereochemically defined pathway to the target molecule. nih.gov

Table 1: Examples of Chiral Pool Starting Materials for Terpene Synthesis

Starting MaterialClassificationKey Structural Feature for Synthesis
(+)-LimoneneMonoterpeneProvides a chiral backbone and functional handles for elaboration.
(-)-CarvoneMonoterpeneOffers a different stereochemical starting point within the p-menthane (B155814) framework.
CitronellolAcyclic MonoterpeneA versatile acyclic chiral building block. nih.gov
LinaloolAcyclic MonoterpeneContains a chiral tertiary alcohol that can direct subsequent reactions.

Chemoenzymatic Synthesis Pathways for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to achieve high levels of stereocontrol. mdpi.com In the synthesis of lavandulol, enzymatic methods are particularly effective for the resolution of racemic mixtures to obtain the individual enantiomers. researchgate.net

A common chemoenzymatic approach involves the kinetic resolution of racemic lavandulol through transesterification using a lipase (B570770), such as Porcine pancreas lipase or lipase B from Candida antarctica, with an acyl donor like vinyl acetate (B1210297). researchgate.netnih.gov This process selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, a two-cycle enzymatic transesterification has been reported to yield (R)-lavandulol with 96.7% enantiomeric excess (ee) and (S)-lavandulol with 92.6% ee. researchgate.net Lipases are favored in these resolutions due to their ability to preferentially catalyze the transformation of one enantiomer over the other in a racemic mixture. mdpi.com

Table 2: Lipase-Mediated Resolution of Racemic Lavandulol

Lipase SourceAcyl DonorProduct 1Enantiomeric Excess (ee) of Product 1Product 2Enantiomeric Excess (ee) of Product 2
Porcine PancreasVinyl Acetate(R)-lavandulol96.7%(S)-lavandulol92.6% researchgate.net
Candida antarctica Lipase BAcetic Acid(S)-lavandulol52%(R)-lavandulyl acetate48% nih.gov

Stereoselective Alkylation and Reductive Cleavage Techniques

The construction of the specific carbon skeleton of lavandulol and other terpenes often relies on stereoselective alkylation reactions to introduce new carbon-carbon bonds with a defined stereochemistry. foreverest.org Following alkylation, reductive cleavage of specific functional groups is a common strategy to arrive at the final target structure. nih.govnih.gov

In the context of terpene synthesis, enolates can be stereoselectively alkylated to build complex carbon frameworks. nih.gov For example, the enolate of a ketone can be subjected to stereoselective alkylation with an appropriate electrophile, followed by further transformations. nih.gov Reductive cleavage of bonds, such as the N–O bond in intermediate O-alkyl TEMPO adducts, can be used to introduce hydroxyl groups into the terpene structure. nih.gov This sequence demonstrates a method for the functionalization of terpenes and terpenoids. nih.gov Another example is the reductive cleavage of an endoperoxide bond, which can yield a hydroxyenone, a useful intermediate in terpene synthesis. nih.gov

Development of Novel Synthetic Routes for the Hex-5-en-1-ol Scaffold

The hex-5-en-1-ol scaffold is a common structural motif in organic chemistry, and the development of novel synthetic routes to access this framework is an active area of research. These new methods often aim to improve efficiency, atom economy, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net Palladium catalysts, in particular, are widely used for their versatility and functional group tolerance. mdpi.com These reactions can be employed to construct complex molecular architectures from simpler starting materials.

Palladium-catalyzed cyclization reactions are powerful methods for the construction of cyclic structures, including those containing the hex-5-en-1-ol motif. researchgate.netfigshare.com These reactions can proceed through various mechanisms, including intramolecular Heck reactions and cascade processes involving C-H activation. mdpi.comdivyarasayan.org For instance, palladium-catalyzed domino carbonylative cyclization of alkene-tethered indole (B1671886) derivatives with alkyne-tethered nucleophiles has been developed for the rapid construction of functionalized heterocycles. researchgate.net Another example is the palladium-catalyzed acetalization/cyclization of enynones with alcohols, which provides access to functionalized dihydrofurans through a 5-exo-dig cyclization process. nih.gov While not directly applied to the synthesis of 5-methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol in the reviewed literature, these methodologies demonstrate the potential of palladium catalysis for the construction of highly functionalized cyclic and acyclic structures, which could be adapted for the synthesis of complex acyclic alcohols and their derivatives.

Copper(II)-Bisphosphine Catalysis for Olefin Migrationnih.gov

The strategic repositioning of double bonds within a molecule is a critical step in many complex syntheses. Copper(II)-bisphosphine complexes have emerged as effective catalysts for olefin migration. nih.govnih.gov This methodology can be applied to synthesize substituted tetrahydropyrans through a sequential olefin migration and Prins-type cyclization. nih.govnih.gov In the context of synthesizing this compound, this catalytic system could be hypothetically employed to isomerize a double bond in a precursor to establish the desired olefinic positions in the final structure. The choice of an appropriate bisphosphine ligand is crucial for the efficiency and selectivity of the process. nih.gov The development of chiral bisphosphine ligands has further expanded the utility of this method, enabling asymmetric transformations. researchgate.net

Olefin Metathesis Applications in Constructing the this compound Backbone

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. nih.govresearchgate.net This reaction, catalyzed by transition metal complexes, typically involving ruthenium or molybdenum, allows for the precise construction of molecular backbones. researchgate.netresearchgate.net For the synthesis of the C10 backbone of this compound, a cross-metathesis (CM) strategy could be envisioned. beilstein-journals.org This would involve the reaction of two smaller, readily available olefinic fragments. Modern ruthenium-based catalysts are known for their tolerance to various functional groups, including alcohols, making them suitable for such transformations on functionalized substrates. nih.gov

A hypothetical cross-metathesis approach is outlined below:

Reactant AReactant BCatalystProduct
3-Methyl-1,4-pentadiene3-Buten-1-olGrubbs or Hoveyda-Grubbs CatalystThis compound

This strategy offers a convergent approach to the target molecule, potentially reducing the number of synthetic steps compared to more linear syntheses. The Z-selectivity of some modern molybdenum and tungsten catalysts could also be exploited to control the stereochemistry of the newly formed double bond if required for a specific isomer. mit.edu

Selective Functionalization of Unsaturated Bonds

The two distinct double bonds in this compound offer sites for selective functionalization, allowing for the synthesis of various derivatives.

Allylic Oxidation Protocolsresearchgate.net

Allylic oxidation introduces a functional group at a position adjacent to a double bond. This transformation is valuable for converting terpenic olefins into more complex molecules like α,β-unsaturated ketones. mdpi.comscilit.com The Riley oxidation, which utilizes selenium dioxide, is a classic method for the allylic oxidation of olefins to produce allylic alcohols. wikipedia.org The mechanism involves an ene reaction followed by a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org

Various catalytic systems have been developed for this purpose, often employing transition metals. mdpi.com For instance, chromium aluminophosphate-5 has been used as a catalyst for the allylic oxidation of terpenes like limonene and α-pinene. scilit.com Applying such protocols to this compound could selectively oxidize one of the allylic positions, leading to new, functionalized derivatives.

Regio- and Stereoselective Epoxidation Reactionsresearchgate.netnih.gov

Epoxidation, the conversion of a double bond to an epoxide, is a fundamental transformation in organic synthesis. Given the two non-equivalent double bonds in the target molecule, achieving regio- and stereoselectivity is a key challenge. The choice of reagent and catalyst can direct the epoxidation to a specific olefin. For example, methyltrioxorhenium (MTO) is an effective catalyst for the regioselective monoepoxidation of conjugated dienes, typically favoring the more electron-rich or less sterically hindered double bond. nih.gov The presence of a nearby hydroxyl group can direct epoxidation, as seen in Sharpless asymmetric epoxidation, which predominantly acts on the olefin adjacent to the hydroxyl group. nih.gov

The table below summarizes different epoxidation conditions and their potential outcomes on a diene substrate, illustrating the principles that would apply to the selective epoxidation of this compound.

Catalyst/ReagentOxidantKey FeaturesPotential Regioselectivity
Methyltrioxorhenium (MTO)/PyridineH₂O₂Favors distal olefin in some polyenes, sensitive to electronic effects. nih.govMay favor the terminal C5-C6 double bond.
Peracids (e.g., m-CPBA)N/AGenerally reacts with the more electron-rich double bond.May favor the internal C1'-C2' double bond.
Titanium(IV) isopropoxide/DETt-BuOOHDirecting effect from allylic alcohol for high stereoselectivity. nih.govWould likely not be selective without a nearby directing group.

The resulting epoxides are valuable intermediates that can be opened under acidic or basic conditions to yield a variety of diol products, with regioselectivity depending on the reaction conditions. nih.govuniversiteitleiden.nl

One-Pot Synthetic Protocols for Enhanced Efficiencynih.gov

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. nih.govmdpi.com Such protocols are highly desirable for the synthesis of complex molecules. rsc.org A hypothetical one-pot synthesis of a derivative of this compound could involve an initial alkylation to form the backbone, followed by an in-situ reduction or another functionalization step. odinity.com For example, a tandem olefination/Prins cyclization has been developed for the synthesis of tetrahydropyrans in a one-pot fashion. researchgate.net The development of flow biocatalysis systems also aims to improve the efficiency of terpene synthesis by enabling continuous processing and better control over reaction parameters. nih.gov

Optimization of Reaction Parameters for this compound Synthesis

The success of any synthetic route relies on the careful optimization of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters that are typically optimized include temperature, reaction time, solvent, and the concentrations and ratios of reactants and catalysts. researchgate.netrsc.org

Methodologies such as Design of Experiments (DoE) are powerful tools for systematic optimization. nih.gov DoE allows for the simultaneous variation of multiple parameters and the analysis of their interactions, leading to the identification of optimal conditions more efficiently than the traditional one-variable-at-a-time (OVAT) approach. nih.gov For instance, in the enzymatic esterification of perillyl alcohol, a monoterpene alcohol, parameters such as molar ratio and enzyme concentration were optimized to achieve conversions of over 90%. nih.gov Similar systematic optimization would be crucial for developing an efficient and scalable synthesis of this compound.

The following table presents typical parameters considered for optimization in a chemical synthesis.

ParameterRange of InvestigationRationale
TemperatureLow to highAffects reaction rate and selectivity.
Catalyst Loading0.1 mol% - 10 mol%Balances reaction rate with cost and potential side reactions.
SolventApolar to polarInfluences solubility, reactivity, and stability of intermediates.
Reactant RatioStoichiometric to large excessCan drive equilibrium, improve yield, or control selectivity.

Catalyst Selection and Ligand Design Principles

The choice of catalyst is paramount in directing the outcome of the synthesis of allylic and homoallylic alcohols. Both Lewis acids and transition metal complexes are widely employed, with the selection depending on the specific transformation.

In reactions analogous to the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene, a variety of catalysts are utilized. wikipedia.org Lewis acids, such as tin(II) bromide (SnBr₂) and tin(IV) chloride (SnCl₄), are effective in activating the carbonyl group, facilitating the subsequent nucleophilic attack by the alkene. researchgate.net Chiral catalysts, for instance, confined imino-imidodiphosphates (iIDP), have been developed to achieve high enantioselectivity in such transformations. acs.org The design of these catalysts often involves creating a sterically hindered environment to control the trajectory of the reacting species, thus favoring the formation of a specific stereoisomer.

Transition metal catalysis offers a versatile alternative for the synthesis of allylic alcohols. Nickel-catalyzed systems, for example, have been developed for the direct coupling of alkynes and methanol (B129727) to generate allylic alcohols. nih.gov In these systems, the ligand bound to the metal center plays a crucial role in determining the reaction's efficiency and selectivity. N-heterocyclic carbenes (NHCs) are a prominent class of ligands, with their electronic and steric properties being tunable to optimize catalytic activity. For instance, modifying the steric bulk of the NHC ligand can influence the regioselectivity of the addition and prevent side reactions like alkyne dimerization or trimerization. nih.gov Similarly, in palladium-catalyzed allylic C-H carboxylation, sulfoxide-oxazoline (sox) ligands have been shown to control branch selectivity. organic-chemistry.org The design principle involves creating a chiral pocket around the metal center that differentiates between prochiral faces or positions of the substrate.

Catalyst SystemReaction TypeRole of Catalyst/LigandReference
Chiral imino-imidodiphosphates (iIDP)Asymmetric Prins ReactionControls enantioselectivity through a confined chiral environment. acs.org
Tin(II) Bromide (SnBr₂)Etherification of MonoterpenesActs as a water-tolerant Lewis acid, activating the substrate for nucleophilic attack. researchgate.net
Ni(COD)₂ / N-heterocyclic carbene (NHC)Alkyne-Methanol CouplingNHC ligand modulates selectivity, preventing side reactions and favoring allylic alcohol formation. nih.gov
Pd(OAc)₂ / Sulfoxide-oxazoline (sox)Allylic C-H CarboxylationLigand controls regioselectivity, favoring the formation of branched allylic esters. organic-chemistry.org
Cobalt-exchanged zeolitesα-pinene oxidationProvides a heterogeneous catalytic system for oxidation to epoxides and alcohols. mdpi.com

Influence of Solvent Systems and Temperature on Reaction Outcomes

The reaction medium and temperature are critical parameters that significantly influence the kinetics, selectivity, and product distribution in the synthesis of this compound and related compounds.

The outcome of the Prins reaction is highly dependent on the solvent system. wikipedia.org In the presence of water and a protic acid, the reaction between an alkene and formaldehyde (B43269) typically yields a 1,3-diol. wikipedia.org However, under anhydrous conditions, the cationic intermediate is more likely to lose a proton, resulting in the formation of an allylic alcohol. wikipedia.org The polarity and coordinating ability of the solvent can also affect the stability of intermediates and transition states. For instance, in certain Ni-catalyzed alkylation reactions, dichloromethane (B109758) was found to be a superior solvent compared to THF or toluene, which yielded only trace amounts of the desired product. acs.org In polyene cyclization cascades initiated by alcohols, highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be uniquely effective in promoting the desired stereoselective cyclization. nih.gov

Temperature plays a crucial role in controlling the reaction pathway. In the Prins reaction, lower temperatures (e.g., < 70 °C) combined with an excess of formaldehyde can favor the formation of dioxane derivatives. wikipedia.orgorganic-chemistry.org Conversely, higher temperatures (> 70 °C) with a stoichiometric amount of the aldehyde tend to favor the formation of diols or allylic alcohols. organic-chemistry.org Temperature control is also essential for managing selectivity in catalyzed reactions. For example, in the Lewis acid-catalyzed reaction of styrene (B11656), switching from a titanium tetrachloride-based system at -78 °C to a tin tetrachloride system at room temperature inverted the diastereoselectivity of the product. wikipedia.org

ParameterInfluence on Reaction OutcomeExample ReactionReference
Solvent
Presence of WaterProduct type: Favors 1,3-diol formation over allylic alcohol.Prins Reaction wikipedia.org
Solvent Polarity (e.g., CH₂Cl₂)Reaction Yield: Can be critical for product formation.Ni-catalyzed allylic substitution acs.org
Fluorinated Alcohol (HFIP)Selectivity: Promotes highly stereoselective polyene cyclization.Polyene Cyclization nih.gov
Temperature
Low Temperature (< 70 °C)Product type: Favors dioxane formation.Prins Reaction wikipedia.orgorganic-chemistry.org
High Temperature (> 70 °C)Product type: Favors allylic alcohol or diol formation.Prins Reaction organic-chemistry.org
Varied TemperatureDiastereoselectivity: Can invert the stereochemical outcome.Lewis acid-catalyzed additions wikipedia.org

Reaction Kinetics and Yield Enhancement Strategies

Understanding reaction kinetics and implementing strategies to enhance yield are crucial for developing efficient and practical syntheses. The rate of reaction is influenced by factors such as reactant concentration, catalyst loading, and temperature, while yield can be maximized by optimizing these conditions and minimizing side reactions.

In catalyzed reactions, the concentration of the catalyst is a key determinant of the reaction rate. However, simply increasing catalyst loading is not always beneficial, as it can lead to undesired side reactions or product decomposition. For the synthesis of allylic alcohols via nickel-catalyzed hydrohydroxymethylation of alkynes, catalyst loading was optimized at 10 mol% to achieve a balance between reaction rate and selectivity. nih.gov

Several strategies can be employed to enhance the yield of the desired product. One common approach is the careful control of stoichiometry. For example, in the Prins reaction, using one equivalent of the aldehyde is critical for isolating the allylic alcohol, whereas an excess favors other products. organic-chemistry.org

Another strategy involves the use of additives or co-catalysts. In some palladium-catalyzed allylic C-H acyloxylation reactions, the addition of silver carbonate (Ag₂CO₃) was found to be essential for achieving high catalytic activity and regioselectivity. organic-chemistry.org

In the context of biosynthetic approaches to terpene synthesis, which can serve as an inspiration for chemical methods, various yield enhancement strategies have been developed. These include increasing the copy number of key synthase enzymes and the engineering of fusion proteins. mdpi.comberstructuralbioportal.org For instance, fusing a terpene synthase with a cytochrome P450 enzyme can improve the efficiency of subsequent oxidation steps by increasing the local concentration of the substrate around the enzyme. berstructuralbioportal.org This principle of substrate channeling could conceptually be applied to chemical systems by designing multifunctional catalysts. Furthermore, disrupting competing metabolic pathways can redirect precursors toward the desired product, a strategy that has successfully increased the production of terpenes like α-santalene and limonene in engineered yeast. mdpi.com

Biosynthetic Pathways and Enzymatic Transformations of the Chemical Compound

Proposed Biosynthetic Origins of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol

The structural backbone of this compound identifies it as a C10 isoprenoid, suggesting its origin from fundamental building blocks common to all terpenes.

All isoprenoids are synthesized from two universal five-carbon (C5) precursors: Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.govnih.gov Organisms utilize one of two major pathways to produce these precursors: the Mevalonic Acid (MVA) pathway or the Methylerythritol Phosphate (MEP) pathway. nih.govresearchgate.net The MVA pathway typically operates in the cytosol of higher plants, animals, and fungi, while the MEP pathway is active in the plastids of plants, as well as in many bacteria. nih.govresearchgate.net

For the synthesis of a C10 monoterpene like this compound, one molecule of DMAPP and one molecule of IPP are condensed head-to-tail. This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS), resulting in the formation of the C10 precursor, Geranyl Diphosphate (GPP). nih.govresearchgate.net GPP serves as the direct acyclic precursor for the vast majority of monoterpenes.

Table 1: Key Precursors in Monoterpene Biosynthesis

Precursor Name Abbreviation Carbon Atoms Biosynthetic Pathway(s) Role
Isopentenyl Diphosphate IPP C5 MVA and MEP Universal Isoprenoid Building Block
Dimethylallyl Diphosphate DMAPP C5 MVA and MEP Universal Isoprenoid Building Block (Initiator)

The conversion of Geranyl Diphosphate (GPP) into the diverse array of monoterpene alcohols involves a series of sophisticated enzymatic reactions. researchgate.net The process is typically initiated by a class of enzymes known as terpene synthases (TPSs). These enzymes catalyze the ionization of the diphosphate group from GPP, generating a transient geranyl carbocation. nih.gov This reactive intermediate can then undergo various rearrangements, cyclizations, or quenching by water to form different monoterpene skeletons. nih.gov

To form an acyclic monoterpene alcohol, the geranyl carbocation (or a related carbocationic intermediate) is captured by a water molecule, leading to the formation of a hydroxyl group. Subsequent enzymatic modifications, such as reductions or isomerizations, can further functionalize the molecule. For instance, enzymes like acyclic monoterpene primary alcohol:NADP+ oxidoreductases play a key role in the reversible dehydrogenation of monoterpene alcohols to their corresponding aldehydes, a crucial step in many biosynthetic pathways. nih.gov The specific structure of this compound suggests a complex series of enzymatic steps following the initial formation of the basic C10 acyclic skeleton from GPP.

Biotransformation Studies Involving this compound

Biotransformation utilizes microorganisms or their enzymes to induce chemical modifications on a specific substrate. This process is a valuable tool for producing novel compounds and studying metabolic pathways.

Fungi are highly effective biocatalysts due to their vast enzymatic machinery capable of performing a wide range of reactions, including hydroxylations, oxidations, and reductions. mdpi.com While specific studies detailing the biotransformation of this compound by the fungus Rhizopus oryzae are not extensively documented, the known metabolic capabilities of this genus allow for informed predictions. Rhizopus oryzae is a versatile fungus known for its wide metabolic capacity. nih.govnih.gov Fungal biotransformations of structurally similar acyclic monoterpene alcohols often involve the oxidation of primary or secondary alcohol groups to aldehydes, ketones, or carboxylic acids. ias.ac.in Furthermore, fungi can introduce new hydroxyl groups at various positions on the carbon skeleton through the action of cytochrome P450 monooxygenases.

Identifying the products of a biotransformation reaction is crucial for understanding the metabolic pathway. This characterization typically involves a combination of chromatographic and spectroscopic techniques. nih.gov After incubation of the substrate with the microbial culture, the resulting metabolites are extracted and separated using methods like High-Performance Liquid Chromatography (HPLC). The structure of each isolated metabolite is then elucidated using Mass Spectrometry (MS) to determine its molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to establish the precise connectivity and stereochemistry of the atoms. nih.govmdpi.com

Based on known fungal metabolic reactions, potential biotransformation products of this compound could include the corresponding aldehyde (5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-al) and carboxylic acid (5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-oic acid) from the oxidation of the primary alcohol. Other possibilities include hydroxylated derivatives at various positions on the hexene chain.

Table 2: Hypothetical Biotransformation Metabolites

Parent Compound Proposed Metabolite Transformation Type
This compound 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-al Oxidation (Alcohol to Aldehyde)
This compound 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-oic acid Oxidation (Aldehyde to Carboxylic Acid)

Enzymatic Reaction Mechanisms and Kinetic Resolution

The enzymes involved in the biosynthesis and biotransformation of monoterpene alcohols operate through specific chemical mechanisms. For instance, the dehydrogenation of a primary alcohol to an aldehyde by an oxidoreductase often proceeds via an ordered Bi-Bi mechanism, where the cofactor (e.g., NADP+) binds to the enzyme first, followed by the alcohol substrate. nih.gov The reaction involves the transfer of a hydride ion from the alcohol to the NADP+, forming NADPH and the aldehyde product. nih.gov

Many natural compounds, including this compound, are chiral and exist as a mixture of enantiomers. Kinetic resolution is a technique used to separate these enantiomers. wikipedia.org In enzymatic kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer at a much higher rate than the other. wikipedia.org For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated, providing access to enantiomerically enriched compounds. This principle is widely applied in the synthesis of chiral molecules. wikipedia.orgrsc.org

Table of Mentioned Compounds

Compound Name
This compound
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-al
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-oic acid
Dimethylallyl Diphosphate
Geranyl Diphosphate

Regioselectivity and Stereoselectivity in Biocatalytic Processes

In biocatalytic reactions, enzymes exhibit a high degree of selectivity, catalyzing reactions at specific sites on a molecule (regioselectivity) and favoring the formation of one stereoisomer over another (stereoselectivity). For a molecule like this compound, which possesses a primary alcohol and multiple chiral centers and prochiral elements, enzymatic transformations would be expected to proceed with high selectivity.

While specific studies on the regioselective enzymatic modification of this compound are scarce, research on similar monoterpenols demonstrates the power of enzymes in this regard. For instance, in the enzymatic esterification of lavandulol (B192245), lipases selectively acylate the primary hydroxyl group without affecting the double bonds within the molecule. york.ac.uknih.gov This high regioselectivity is a hallmark of enzymatic catalysis.

Stereoselectivity is crucial in the synthesis of chiral molecules, as different enantiomers can have distinct biological activities and sensory properties. In the context of biocatalytic cascades, enzymes like styrene (B11656) monooxygenases and halohydrin dehalogenases have been used for the regiodivergent and stereoselective hydroxyazidation of alkenes, yielding enantiomerically pure 1,2-azidoalcohols. nih.gov This highlights the potential for enzymes to selectively act on the double bonds of this compound to introduce new functionalities with high stereocontrol.

The table below summarizes the outcomes of a study on the asymmetric esterification of racemic lavandulol, illustrating the stereoselectivity of the enzyme.

Table 1: Stereoselectivity in the Enzymatic Esterification of Racemic Lavandulol

Substrate Enzyme Acyl Donor Product (R)-lavandulyl acetate (B1210297) Unreacted (S)-lavandulol
Racemic lavandulol (25 mM) Lipase B from Candida antarctica Acetic Acid 51% yield, 48% e.e. 42% yield, 52% e.e.

e.e. = enantiomeric excess Data sourced from nih.gov

Enzymatic Resolution Techniques for Enantiomeric Enrichment

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate at which an enzyme catalyzes a reaction on the two enantiomers. For a racemic alcohol like this compound, enzymatic acylation is a common strategy for resolution.

In a typical kinetic resolution, one enantiomer is preferentially acylated by the enzyme, leading to the formation of an ester and leaving the unreacted, slower-reacting enantiomer of the alcohol enriched. The efficiency of this process is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

Studies on the enzymatic resolution of lavandulol have demonstrated the feasibility of this approach. The asymmetric esterification of racemic lavandulol using lipase B from Candida antarctica and acetic acid as the acyl donor resulted in a partial kinetic resolution. nih.gov At approximately 55% conversion, both the resulting (R)-lavandulyl acetate and the remaining (S)-lavandulol were obtained in optically enriched forms. nih.gov

Further optimization of reaction conditions, such as temperature, pressure, and solvent system, can significantly improve the conversion and enantioselectivity of the resolution. For example, conducting the biocatalytic esterification of lavandulol in supercritical carbon dioxide has been shown to achieve high conversions. york.ac.uk However, it was noted that increased temperature could lead to lower enantioselectivity. york.ac.uk

The following table presents data from an enzymatic resolution of lavandulol, highlighting the potential for enantiomeric enrichment.

Table 2: Enzymatic Resolution of Racemic Lavandulol

Enzyme Reaction Conversion (%) Product Enantiomeric Excess of Product (%) Unreacted Substrate Enantiomeric Excess of Substrate (%)
Lipase B from Candida antarctica Esterification with acetic acid ~55 (R)-lavandulyl acetate 48 (S)-lavandulol 52

Data sourced from nih.gov

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 5 Methyl 2 Prop 1 En 2 Yl Hex 5 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbons, their connectivity, and spatial relationships.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy distinguishes the chemically non-equivalent protons within the 5-methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the signal's multiplicity (splitting pattern) reveals the number of adjacent protons, governed by spin-spin coupling (J-coupling).

Based on the structure, a predicted ¹H NMR spectrum would feature distinct signals corresponding to the hydroxyl proton, olefinic protons of the two double bonds, the methylene (B1212753) group adjacent to the hydroxyl group, the chiral methine proton, and the aliphatic methylene and methyl protons. The integration of each signal would correspond to the number of protons it represents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive as experimental data is not publicly available. Actual values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H on -OHVariable (1.0-5.0)Singlet (broad)1H
C1-H₂ (CH₂OH)~3.5-3.7Multiplet2H
C2-H~2.3-2.5Multiplet1H
C3-H₂~1.4-1.6Multiplet2H
C4-H₂~2.0-2.2Multiplet2H
C5-CH₃~1.7Singlet3H
C6-H₂ (terminal vinyl)~4.7Singlet2H
Isopropenyl C1'-H₂~4.8-4.9Multiplet2H
Isopropenyl C2'-CH₃~1.8Singlet3H

¹³C NMR and DEPT Spectroscopy for Carbon Skeletal Information

¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, revealing the total number of carbon types. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed. A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.

The ¹³C NMR spectrum for this compound is expected to show ten distinct signals, corresponding to its ten carbon atoms. Four of these signals would be in the olefinic region (δ 100-150 ppm), and the remaining six in the aliphatic region, including the carbon bearing the hydroxyl group (δ ~60-70 ppm).

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound (Note: This table is predictive as experimental data is not publicly available. Actual values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C1 (CH₂OH)~65Negative
C2 (CH)~50Positive
C3 (CH₂)~35Negative
C4 (CH₂)~30Negative
C5 (=C(CH₃))~145No Signal
C6 (=CH₂)~112Negative
C5-CH₃~22Positive
C1' (=C(CH₃))~148No Signal
C2' (=CH₂)~110Negative
C1'-CH₃~23Positive

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. chemguide.co.uk Cross-peaks in the COSY spectrum would confirm the connectivity of the aliphatic chain, for example, between the protons on C1, C2, C3, and C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov This technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds). nih.gov This is vital for connecting the different fragments of the molecule, for instance, linking the isopropenyl group to the C2 position by observing a correlation from the isopropenyl methyl protons to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby determining the molecular weight and offering insights into the structure.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint of the molecule. For an alcohol like this compound, the molecular ion peak (M⁺) at m/z 154 would likely be weak or absent. uobasrah.edu.iq

Characteristic fragmentation pathways would include:

Loss of water (H₂O): A peak at m/z 136 (M-18) is expected due to the elimination of water from the alcohol.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. uobasrah.edu.iq This would lead to the loss of a CH₂OH radical, though the resulting fragment might not be the most stable.

Cleavage at the allylic positions: The bonds adjacent to the double bonds are weakened and prone to cleavage. Fragmentation at these points would lead to stable allylic carbocations.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving a hydrogen transfer could occur.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the m/z value to a very high degree of accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of the compound, as each formula has a unique theoretical exact mass. For this compound, the molecular formula is C₁₀H₁₈O. The calculated monoisotopic mass for this formula is 154.135765 Da. nih.gov An HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Identification

Chromatography coupled with mass spectrometry provides an unparalleled combination of separation and identification power, making it indispensable for verifying the identity and assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and thermally stable compounds like this monoterpenoid alcohol. In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column) based on its boiling point and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI).

The resulting mass spectrum serves as a molecular fingerprint. For this compound (molar mass: 154.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z of 154. nih.gov The fragmentation pattern provides crucial structural information. Key expected fragments would arise from characteristic cleavages, such as the loss of a water molecule ([M-H₂O]⁺) from the alcohol group, resulting in a peak at m/z 136. Other significant fragments would likely result from allylic cleavages or cleavage alpha to the hydroxyl group, helping to confirm the positions of the double bonds and the alcohol functional group. Purity is determined by the relative area of the compound's peak in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a complementary approach, particularly useful if the compound were less volatile or thermally labile. mdpi.comresearchgate.net It is also a method of choice for achieving very low limits of detection. researchgate.net Using a technique like electrospray ionization (ESI), the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺ at m/z 155. In the tandem MS (MS/MS) setup, this precursor ion is selected and fragmented to produce a characteristic spectrum of product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification and identification. researchgate.net

Interactive Table: Expected Mass Spectrometric Data for this compound
TechniqueIon TypeExpected m/zInterpretation
GC-MS (EI)Molecular Ion [M]⁺154Molecular Weight Confirmation
GC-MS (EI)Fragment Ion [M-H₂O]⁺136Loss of Water from Alcohol
GC-MS (EI)Fragment IonVariousStructure-specific fragments
LC-MS (ESI)Pseudomolecular Ion [M+H]⁺155Protonated Molecule
LC-MS/MSPrecursor Ion155Selected for fragmentation
LC-MS/MSProduct IonsVariousCharacteristic fragments for structural confirmation

Vibrational Spectroscopy (FTIR/IR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. The FTIR spectrum of this compound would display several characteristic absorption bands confirming its structure.

The most prominent features would include:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group in an alcohol. The broadening is a result of intermolecular hydrogen bonding. libretexts.org

C-H Stretches: Absorptions for C-H bonds involving sp³ hybridized carbons (alkane portions) appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while those for sp² hybridized carbons (alkene portions) appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). libretexts.org

C=C Stretch: Two distinct, medium-intensity peaks would be expected in the 1640-1680 cm⁻¹ region, corresponding to the two non-equivalent carbon-carbon double bonds in the molecule. libretexts.org

C-O Stretch: A strong absorption in the 1050-1085 cm⁻¹ range would confirm the presence of a primary alcohol C-O bond. libretexts.org

Interactive Table: Characteristic FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3200 - 3600Strong, Broad
Alkene (=C-H)C-H Stretch3010 - 3100Medium
Alkane (-C-H)C-H Stretch2850 - 2960Strong
Alkene (C=C)C=C Stretch1640 - 1680Medium
Primary Alcohol (C-O)C-O Stretch1050 - 1085Strong

Chiral Chromatography for Enantiomeric Purity Assessment

The carbon atom at the second position (C2) in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, determining the enantiomeric purity or enantiomeric excess (ee) is critical. Chiral chromatography is the gold standard for this purpose, achieving separation by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative proportions. scispace.com The separation is typically achieved on columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are particularly versatile and effective for resolving a broad range of chiral compounds, including alcohols. mdpi.com

The method development involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve baseline resolution of the two enantiomers. Once separated, the enantiomers are detected (e.g., by UV absorbance), and their peak areas are integrated. The enantiomeric excess (% ee) is then calculated to quantify the purity of the chiral sample.

The formula for enantiomeric excess is: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Interactive Table: Hypothetical Chiral HPLC Data for Enantiomeric Excess Determination
EnantiomerRetention Time (min)Peak Area
(R)-enantiomer8.5498,500
(S)-enantiomer9.721,500
Calculated % ee 97.0%

Chiral Gas Chromatography (GC) for Enantiomeric Separation

For volatile compounds like monoterpenoid alcohols, chiral Gas Chromatography (GC) offers an excellent alternative for enantiomeric separation. gcms.cz This technique utilizes a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are the most common and effective CSPs for chiral GC. gcms.cz

The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral cyclodextrin (B1172386) selector. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that must be optimized to achieve baseline resolution. As with HPLC, the relative peak areas are used to determine the enantiomeric ratio and calculate the enantiomeric excess.

Reaction Mechanisms and Chemical Reactivity Studies of 5 Methyl 2 Prop 1 En 2 Yl Hex 5 En 1 Ol

Mechanistic Investigations of Intramolecular Cyclization Reactions

The presence of a hydroxyl group and two double bonds within the same molecule allows for intramolecular cyclization reactions, which are of significant interest in the synthesis of cyclic ethers. These reactions can be initiated under various conditions, including acidic or photocatalytic environments.

Formation of Cyclic Ethers (e.g., Tetrahydrofurans, Tetrahydropyrans) from the Chemical Compound

The intramolecular cyclization of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol can lead to the formation of five-membered (tetrahydrofuran) and six-membered (tetrahydropyran) cyclic ethers. This transformation is analogous to the well-studied cyclization of its isomer, linalool (B1675412). One-pot synthesis routes have been developed for linalool derivatives, involving oxidation with hydrogen peroxide catalyzed by heteropolyacid salts, which yield valuable cyclic ethers. rsc.org

The reaction typically proceeds through the activation of one of the double bonds, followed by the nucleophilic attack of the hydroxyl group. The specific product formed depends on which double bond is activated and the regioselectivity of the ring closure. For instance, activation of the hex-5-ene moiety can lead to the formation of a tetrahydropyran (B127337) ring, while activation of the isopropenyl group can result in a tetrahydrofuran (B95107) ring.

Table 1: Potential Cyclic Ether Products from Intramolecular Cyclization

Reacting Moiety Cyclic Ether Formed Ring Size
Hex-5-ene Tetrahydropyran derivative 6-membered

Regiochemical and Stereochemical Control in Cyclization Processes

The regioselectivity of the cyclization is a critical aspect, determining whether a five- or six-membered ring is formed. This is influenced by factors such as the reaction conditions, the catalyst used, and the relative stability of the transition states leading to the different ring sizes. Studies on related systems, such as the cyclization of methyl-substituted hex-5-enyl radicals, have shown that these reactions can be highly regioselective, often favoring 1,5-cyclization to form five-membered rings. researchgate.net The stereochemistry of the starting material and the reaction mechanism (e.g., concerted vs. stepwise) will dictate the stereochemical outcome of the cyclization, potentially leading to the formation of specific diastereomers. nih.gov Quantum chemical studies on similar intramolecular cycloadditions have highlighted that the formation of the first carbon-carbon bond is often the rate-limiting and selectivity-controlling step. rsc.org

Role of Intramolecular Hydrogen Bonding in Enhancing Reactivity and Stereoselectivity

Intramolecular hydrogen bonding between the primary alcohol's hydroxyl group and the π-electrons of one of the double bonds can play a significant role in the cyclization process. This interaction can pre-organize the molecule into a conformation that is favorable for cyclization, thereby lowering the activation energy and enhancing the reaction rate. rsc.org Furthermore, this hydrogen bonding can influence the stereochemical outcome of the reaction by favoring attack from a specific face of the double bond. researchgate.net In related systems, intermolecular hydrogen bonding has been shown to be crucial for the stability of inclusion complexes, indicating the potential strength of such interactions. mdpi.com The presence of intramolecular hydrogen bonds can significantly stabilize the conformation of molecules. mdpi.com

Functional Group Interconversions and Transformation Pathways

Beyond cyclization, the functional groups of this compound exhibit characteristic reactivities.

Reactivity of the Primary Alcohol Functionality

The primary alcohol is a versatile functional group that can undergo a range of transformations. The hydroxyl group is the most reactive site in an alcohol molecule. msu.edu

Oxidation: Primary alcohols can be oxidized to form aldehydes or, with further oxidation, carboxylic acids. libretexts.org

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acid chlorides) to form esters. libretexts.org

Conversion to Alkyl Halides: Reaction with hydrogen halides can convert the alcohol into the corresponding alkyl halide. libretexts.org

Dehydration: Under acidic conditions and high temperatures, alcohols can undergo dehydration to form alkenes. libretexts.orglibretexts.org

Table 2: Summary of Reactions of the Primary Alcohol Functionality

Reaction Type Reagent(s) Product Functional Group
Oxidation Oxidizing agents (e.g., PCC, KMnO4) Aldehyde, Carboxylic Acid
Esterification Carboxylic acid (acid catalyst) or Acid chloride Ester
Substitution Hydrogen halide (e.g., HBr, HCl) Alkyl Halide

Reactivity of the Hex-5-ene and Isopropenyl Moieties

The two carbon-carbon double bonds in the molecule are susceptible to electrophilic addition and other reactions characteristic of alkenes. The reactivity of these groups can be influenced by supercritical solvents like alcohols. researchgate.net

Electrophilic Addition: The double bonds can react with electrophiles such as hydrogen halides, halogens, and water (in the presence of an acid catalyst).

Radical Reactions: The hex-5-ene moiety is structurally similar to hex-5-en-1-yl radicals, which are known to undergo pyrolysis and form various products, including cyclic compounds and smaller unsaturated molecules like ethylene (B1197577) and propadiene. researchgate.net

Cycloadditions: The double bonds can participate in cycloaddition reactions, such as [2+2] photocycloadditions, to form cyclobutane (B1203170) rings. rsc.org

Isomerization: Under thermal conditions, the double bonds can undergo isomerization. researchgate.net

The relative reactivity of the two double bonds will depend on steric and electronic factors. The terminal double bond of the hex-5-ene group may be more sterically accessible than the isopropenyl group's double bond.

Catalysis and Reaction Dynamics

Catalytic studies are fundamental to understanding and manipulating the reactivity of organic molecules. For a dienol like this compound, catalysis by Lewis acids or transition metals would be expected to initiate a variety of transformations, including cyclizations, rearrangements, or oxidation. However, specific studies detailing these processes for this compound have not been reported.

Exploration of Lewis Acid Catalysis and Associated Mechanisms

There are no specific studies available in the scientific literature that explore the Lewis acid-catalyzed reactions of this compound.

Lewis acids are known to catalyze a range of reactions for alcohols and alkenes. wikipedia.org For a compound with the structure of this compound, potential Lewis acid-mediated reactions could include:

Intramolecular Ene Reaction: Activation of one of the double bonds could facilitate an intramolecular cyclization, a common reaction pathway for dienols.

Prins-type Cyclization: Activation of the alcohol moiety could lead to the formation of a carbocation, which could be trapped by one of the alkene groups.

Rearrangements: The complex structure could be susceptible to skeletal rearrangements upon activation by a Lewis acid.

Despite these possibilities, no research has been published detailing the mechanisms, product distributions, or catalyst screening for such reactions involving this compound.

Kinetic Studies of the Chemical Compound's Reactions

Kinetic studies are crucial for understanding reaction rates, determining the influence of various parameters, and elucidating reaction mechanisms. Such studies involve measuring reaction rates under different conditions to determine rate constants and activation parameters.

Determination of Rate Constants and Activation Parameters

No published data exists on the rate constants or activation parameters for any reaction involving this compound. The determination of these values would require dedicated experimental work, which has not been reported in the available literature.

Influence of Catalysts, Bases, and Solvents on Reaction Rates and Pathways

There are no specific research findings on how catalysts, bases, or solvents influence the reaction rates and pathways of this compound.

It is well-established that these factors have a profound impact on chemical reactions. researchgate.netrsc.org

Catalysts: The choice of catalyst can dramatically alter the rate and selectivity of a reaction.

Bases: The presence of a base could deprotonate the alcohol, forming an alkoxide, which would exhibit different reactivity, particularly in nucleophilic reactions.

Solvents: Solvent polarity, proticity, and coordinating ability can influence the stability of reactants, intermediates, and transition states, thereby affecting reaction rates and potentially altering the product outcome. mdpi.comresearchgate.net

While these general principles would undoubtedly apply to the reactions of this compound, a lack of experimental studies means there is no specific data to report. No data tables on reaction rates under varying conditions can be provided due to the absence of this information in the scientific literature.

Computational Chemistry and Theoretical Studies of 5 Methyl 2 Prop 1 En 2 Yl Hex 5 En 1 Ol

Reaction Mechanism Elucidation through Computational Modeling

Characterization of Transition States and Intermediates

In the absence of specific studies on 5-methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol, we can surmise the general approach that would be taken. To characterize transition states and intermediates, researchers would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods. These calculations would be aimed at mapping out the potential energy surface for various conceivable reactions involving this alcohol.

For instance, one might investigate its oxidation, esterification, or intramolecular cyclization reactions. The process would involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms for the reactant, product, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is the transition state.

Frequency Analysis: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

A hypothetical data table for a reaction involving this compound might look like the one below, detailing the key geometric parameters of a transition state.

ParameterReactant (Å or °)Transition State (Å or °)Product (Å or °)
C-O Bond Length1.431.65-
O-H Bond Length0.961.12-
C=C Bond Angle122.1118.5121.8
Note: This table is illustrative and not based on actual research data.

Elucidation of Energy Profiles for Reaction Pathways

Once the geometries of the reactants, transition states, and products are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile provides crucial information about the thermodynamics and kinetics of a reaction.

For example, the cyclization of this compound could potentially lead to different cyclic ethers. Computational analysis would help in predicting which product is more likely to form by comparing the activation energies of the competing pathways.

Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Pathway A: Formation of a five-membered ringCalculated ValueCalculated Value
Pathway B: Formation of a six-membered ringCalculated ValueCalculated Value
Note: This table is a template for data that would be generated from computational studies.

Stereochemical Analysis and Conformational Studies through Computational Methods

This compound possesses stereocenters, meaning it can exist as different stereoisomers. Furthermore, due to the flexibility of its acyclic structure, it can adopt numerous conformations. Computational methods are indispensable for studying these aspects.

Conformational Analysis: A systematic conformational search would be performed to identify the various low-energy conformations of the molecule. This is typically done using molecular mechanics or semi-empirical methods, followed by higher-level quantum mechanical calculations for the most stable conformers. The relative energies of these conformers and the energy barriers for their interconversion can be determined.

Stereochemical Analysis: Computational methods can be used to predict the properties of different stereoisomers. For example, the optical rotation of each enantiomer could be calculated and compared with experimental data to determine the absolute configuration. Furthermore, the relative stabilities of diastereomers can be computed to understand their thermodynamic preferences.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)
10.00Value
21.25Value
32.40Value
Note: This table illustrates the type of data generated from a conformational analysis and is not based on published results for this specific molecule.

Synthesis of Derivatives and Analogues of 5 Methyl 2 Prop 1 En 2 Yl Hex 5 En 1 Ol

Ester and Ether Derivatives of the Chemical Compound

The primary alcohol functional group in 5-methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol is a prime site for derivatization, most commonly through esterification and etherification reactions. These modifications can significantly alter the compound's polarity, volatility, and stability.

Ester Derivatives:

Esterification is a widely employed strategy for modifying the properties of terpene alcohols. nih.gov For compounds structurally similar to this compound, such as the isomeric monoterpene lavandulol (B192245), both chemical and enzymatic methods have proven effective. wikipedia.orgscinito.ai

Chemical esterification can be achieved using standard methods, such as reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) or conversion of the alcohol to an alkoxide followed by reaction with an acyl chloride. thestudentroom.co.uk

Enzymatic esterification, particularly using lipases, offers a milder and more selective alternative. nih.gov Lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) and Porcine Pancreas Lipase (PPL) have been successfully used for the esterification of analogous terpene alcohols. york.ac.ukresearchgate.net These reactions are often carried out in organic solvents or supercritical carbon dioxide and can exhibit high conversion rates. york.ac.uk For instance, the enzymatic conversion of lavandulol to lavandulyl acetate (B1210297) has been optimized to achieve conversions up to 86%. york.ac.uk

Ether Derivatives:

While less commonly documented for this specific compound in comparison to esters, ether derivatives can be synthesized using established organic chemistry protocols. The Williamson ether synthesis is a classic and reliable method, involving the deprotonation of the primary alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. This method is versatile, allowing for the introduction of a wide variety of alkyl groups at the oxygen atom.

MethodReagents & CatalystsTypical ConditionsProduct ExampleNotes
Fischer EsterificationAcetic acid, Sulfuric acid (catalyst)Reflux5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-yl acetateEquilibrium-driven reaction; water removal increases yield.
AcylationAcetyl chloride, Pyridine0°C to room temperature5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-yl acetateHigh-yield, non-reversible reaction.
Enzymatic EsterificationAcetic acid, Immobilized Lipase (e.g., Novozym 435)60°C, 10 MPa in scCO₂5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-yl acetateHigh selectivity and mild conditions. york.ac.uk
Williamson Ether Synthesis1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)Anhydrous THF, room temperature1-Methoxy-5-methyl-2-(prop-1-en-2-yl)hex-5-eneGeneral method for preparing a wide range of ethers.

Oxidized and Reduced Analogues for Structure-Reactivity Correlation Studies

Modification of the oxidation state of the functional groups in this compound provides access to oxidized and reduced analogues, which are crucial for SAR studies.

Oxidized Analogues:

The primary alcohol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. github.io

Aldehyde Synthesis: Oxidation using milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758), will yield the corresponding aldehyde, 5-methyl-2-(prop-1-en-2-yl)hex-5-enal. To maximize the yield of the aldehyde, the reaction is typically carried out under conditions that prevent overoxidation, such as distillation of the product as it forms. thestudentroom.co.uk

Carboxylic Acid Synthesis: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid, 5-methyl-2-(prop-1-en-2-yl)hex-5-enoic acid. thestudentroom.co.uk

The olefinic double bonds can also be oxidized, for example, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form epoxides.

Reduced Analogues:

Reduction reactions primarily target the two carbon-carbon double bonds. Catalytic hydrogenation is the most common method for this transformation.

Alkane Synthesis: Using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas will reduce both the isopropenyl and the terminal vinyl groups, leading to the formation of the fully saturated alcohol, 5-methyl-2-isopropylhexan-1-ol. github.io The reaction typically proceeds to completion, providing the saturated analogue in high yield.

Reaction TypeReagentProductFunctional Group Transformed
Partial OxidationPyridinium chlorochromate (PCC)5-Methyl-2-(prop-1-en-2-yl)hex-5-enalPrimary alcohol → Aldehyde
Full OxidationPotassium permanganate (KMnO₄)5-Methyl-2-(prop-1-en-2-yl)hex-5-enoic acidPrimary alcohol → Carboxylic acid
Epoxidationm-CPBAEpoxidized analoguesAlkene → Epoxide
HydrogenationH₂, Palladium on carbon (Pd/C)5-Methyl-2-isopropylhexan-1-olAlkenes → Alkanes

Cyclized Derivatives (e.g., Cyclohexanol (B46403), Tetrahydrofuran (B95107), Tetrahydropyran (B127337) Analogues)

The presence of two double bonds and a hydroxyl group in the structure of this compound allows for the synthesis of various cyclized derivatives. These intramolecular reactions can lead to the formation of five- or six-membered rings, including heterocyclic and carbocyclic structures.

Tetrahydrofuran and Tetrahydropyran Analogues: Acid-catalyzed intramolecular hydroalkoxylation (the addition of the alcohol across one of the double bonds) can produce cyclic ethers. Depending on which double bond participates and the regioselectivity of the attack (Markovnikov vs. anti-Markovnikov), various tetrahydrofuran and tetrahydropyran derivatives can be formed. For example, protonation of the terminal double bond followed by intramolecular attack by the hydroxyl oxygen could lead to a substituted tetrahydropyran ring.

Cyclohexanol Analogues: Intramolecular cyclization reactions, sometimes promoted by acid catalysts, can also lead to the formation of carbocyclic rings. Acyclic terpenes are known to undergo cyclization to yield cyclic compounds. vpscience.org For a molecule like this compound, an intramolecular ene reaction or a related acid-catalyzed carbocationic cyclization could potentially form a six-membered ring, resulting in a substituted cyclohexanol derivative. The specific conditions and catalysts used would be critical in directing the reaction toward a particular cyclic skeleton.

Stereoisomer Synthesis and Characterization for Chiral Investigations

The carbon atom at position 2, which bears the isopropenyl group and the hydroxymethyl-containing chain, is a stereocenter. Therefore, this compound exists as a pair of enantiomers: (R)- and (S)-isomers. The synthesis and characterization of these individual stereoisomers are essential for chiral investigations, as enantiomers can have distinct biological activities and properties.

The synthesis of enantiomerically pure or enriched forms can be achieved through two main strategies:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature to construct the target molecule. nih.gov For example, a synthesis could begin with a known chiral terpene, such as (R)-citronellal, and use a series of stereocontrolled reactions to build the target structure.

Asymmetric Synthesis and Resolution: An alternative is to synthesize the compound as a racemic mixture and then separate the enantiomers. Enzymatic resolution is a highly effective technique for this purpose. As demonstrated with the structural isomer lavandulol, lipases can selectively acylate one enantiomer over the other in a process called kinetic resolution. nih.govresearchgate.net For example, reacting racemic this compound with vinyl acetate in the presence of Porcine Pancreas Lipase could yield one enantiomer as the acetate ester while leaving the other enantiomer as the unreacted alcohol. researchgate.net These can then be separated by standard chromatographic techniques. A two-cycle enzymatic process has been shown to produce both (R)- and (S)-enantiomers of lavandulol with high enantiomeric excess (96.7% ee and 92.6% ee, respectively). researchgate.net

Characterization of the individual stereoisomers is typically performed using polarimetry to measure the specific optical rotation and by chiral chromatography (either gas or liquid) to determine the enantiomeric excess.

MethodPrincipleExample Reagent/CatalystOutcome
Enzymatic Kinetic ResolutionEnzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture.Porcine Pancreas Lipase (PPL), Vinyl acetateSeparation of (R)- and (S)-enantiomers via selective esterification. researchgate.net
Chiral Pool SynthesisSynthesis from an enantiomerically pure natural product.(R)-citronellal or other chiral terpenesDirect synthesis of a single desired enantiomer. nih.gov
Asymmetric HydrogenationUse of a chiral catalyst to create the stereocenter during a reaction.Chiral Rhodium or Ruthenium complexesEnantioselective reduction of a prochiral precursor.

Q & A

Q. How can contradictory reports on the compound’s stability be resolved?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to UV light (ICH Q1B), heat (40–60°C), and humidity (75% RH). Monitor via HPLC for oxidation products (e.g., ketones) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life (t90_{90}) under storage conditions .

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